4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Description
Significance of Benzaldehyde Derivatives as Chemical Intermediates and Core Structures in Diverse Compounds
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations including nucleophilic additions, condensations, and oxidations. The aromatic ring of benzaldehyde can be functionalized with various substituents, which modulate its reactivity and provide points for further chemical modification.
Substituted benzaldehydes are key intermediates in the synthesis of a vast range of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. For instance, they are precursors to chalcones, Schiff bases, and various heterocyclic systems. The nature and position of the substituents on the benzene ring significantly influence the chemical and biological properties of the resulting molecules. A chloro substituent, as in 4-chlorobenzaldehyde, can alter the electronic properties of the ring and can also serve as a leaving group in certain nucleophilic aromatic substitution reactions.
The versatility of substituted benzaldehydes is underscored by their presence in numerous approved drugs and biologically active compounds. They form the core structure of molecules with activities ranging from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects.
Importance of Pyrrolidine (B122466) Scaffolds as Privileged Structures and Pharmacophores in Chemical Biology
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The prevalence of the pyrrolidine motif in a wide range of natural products and synthetic drugs is a testament to its biological significance.
The conformational flexibility of the pyrrolidine ring allows it to adopt various shapes to fit into the binding pockets of proteins. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. Furthermore, the stereocenters that can be present on the pyrrolidine ring allow for the synthesis of chiral molecules with specific biological activities.
Pyrrolidine-containing compounds exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and central nervous system effects. The incorporation of a pyrrolidine scaffold into a molecule can also improve its pharmacokinetic properties, such as solubility and metabolic stability.
Positioning of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde within Contemporary Academic Research: Synthesis, Reactivity, and Structural Relevance
The compound 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, by combining the features of a substituted benzaldehyde and a pyrrolidine scaffold, represents a molecule of significant interest in contemporary academic research. While specific studies on this exact molecule are not abundant in the public domain, its synthesis, reactivity, and structural relevance can be inferred from the well-established chemistry of its constituent parts and closely related analogues.
Synthesis: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde would likely proceed through a nucleophilic aromatic substitution reaction. A plausible starting material would be 2,4-dichlorobenzaldehyde, where the chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing aldehyde group. Reaction with pyrrolidine would lead to the displacement of the ortho-chlorine to furnish the desired product. Alternatively, a synthesis could commence from 2-amino-4-chlorobenzaldehyde, followed by a reaction to form the pyrrolidine ring, though this is a less direct approach. The synthesis of the related compound, 2-amino-5-chlorobenzaldehyde, has been reported via the reduction of 5-chloro-2-nitrobenzaldehyde chemicalbook.com.
Reactivity: The reactivity of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions. The ortho-pyrrolidinyl group, being an electron-donating group, can influence the reactivity of both the aldehyde and the aromatic ring. It is important to note that ortho-aminobenzaldehydes are known to be unstable and can undergo self-condensation reactions orgsyn.orgwikipedia.org. This suggests that 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde might also exhibit limited stability, particularly under certain reaction conditions. The chloro-substituent at the 4-position is relatively unreactive towards nucleophilic substitution under normal conditions but can be a site for further functionalization using cross-coupling reactions.
Structural Relevance: The structural features of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde make it a valuable intermediate for the synthesis of more complex heterocyclic systems. The presence of the ortho-amino (in the form of the pyrrolidine nitrogen) and aldehyde functionalities allows for intramolecular cyclization reactions to form quinoline-type structures, which are prevalent in many biologically active compounds. The chlorine atom provides a handle for introducing further diversity into the molecular scaffold.
Spectroscopic analysis would be crucial for confirming the structure of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde. In the ¹H NMR spectrum, the aldehyde proton would appear as a singlet at a characteristic downfield shift. The aromatic protons would exhibit a specific splitting pattern due to their substitution. The protons of the pyrrolidine ring would appear in the aliphatic region of the spectrum. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would have a distinctive resonance at a low field. Infrared spectroscopy would show a strong absorption band for the carbonyl group of the aldehyde.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
TYQHFRXFGOWRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Route Optimization for 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde
Exploration of Alternative Synthetic Routes to 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde or its Related Isomers
While SNAr is a robust method, research into alternative synthetic strategies continues, aiming to improve efficiency, reduce steps, or access novel isomers. These routes can be categorized into different strategic approaches.
Divergent Synthesis: A divergent synthesis strategy starts from a common intermediate that is then elaborated into a variety of different products. In the context of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, a hypothetical divergent route could begin with the commercially available compound 2-(pyrrolidin-1-yl)benzaldehyde. uni.luachemblock.com The subsequent step would be the introduction of the chlorine atom at the 4-position via an electrophilic aromatic substitution reaction, such as direct chlorination.
However, this approach faces significant regioselectivity challenges. The pyrrolidino group is a powerful activating and ortho, para-directing group due to the lone pair of electrons on the nitrogen atom. The aldehyde group is a deactivating and meta-directing group. The powerful directing effect of the pyrrolidino group would likely direct the incoming electrophile (chlorine) to the positions ortho and para to it (positions 3, 5, and the already substituted position 1). Therefore, selective chlorination at the desired 4-position would be difficult to achieve and would likely result in a mixture of isomers, making this divergent route synthetically inefficient for this specific target.
Modern organic synthesis has seen the rise of catalytic methods, particularly transition-metal-catalyzed C-H functionalization, as powerful alternatives to classical methods. These approaches offer novel retrosynthetic disconnections and can reduce the need for pre-functionalized starting materials.
Potential catalytic routes to 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde include:
Directed C-H Amination of Benzaldehyde: A plausible alternative involves the direct C-H amination of 4-chlorobenzaldehyde at the C2 (ortho) position. Palladium-catalyzed C-H functionalizations using transient directing groups have been developed for the ortho-functionalization of benzaldehydes. In this strategy, the aldehyde transiently forms an imine with an amino acid or a simple amine, which then acts as a directing group to guide a palladium catalyst to the ortho C-H bond for subsequent amination with a pyrrolidine (B122466) source.
C-H Arylation of Pyrrolidine: Another catalytic strategy could involve the functionalization of the pyrrolidine ring itself. Palladium-catalyzed enantioselective α-C–H arylation of N-substituted pyrrolidines with aryl halides has been reported. A similar reaction could theoretically couple a suitably protected pyrrolidine with a 2,4-dihalobenzaldehyde derivative, though controlling regioselectivity on the benzaldehyde partner would remain a key challenge. These catalytic methods, while often more complex to develop, represent the forefront of synthetic chemistry and offer pathways that can be more atom-economical and potentially allow for asymmetric synthesis of chiral analogs.
Considerations for Scalable Synthesis and Process Optimization in Academic Contexts
Transitioning a synthetic procedure from a laboratory bench scale to a larger, multigram scale within an academic setting requires a focus on robust, reproducible, and efficient chemical transformations. For a molecule like 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, the primary synthetic challenge lies in the selective introduction of the pyrrolidine moiety at the ortho-position to the aldehyde group on a chlorinated benzene ring.
A common approach for forming the crucial C-N bond is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a suitable precursor, such as 2,4-dichlorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom in 4-chloro-2-fluorobenzaldehyde is an excellent leaving group for SNAr reactions, often leading to higher yields and milder reaction conditions compared to the corresponding chloro-analogue.
Process optimization in this context involves systematically varying key reaction parameters to maximize yield and minimize reaction time and by-product formation. Factors to consider include the choice of solvent, the type and amount of base used to scavenge the generated acid (e.g., HCl or HF), reaction temperature, and concentration. While traditional high-boiling point aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective, their purification and disposal pose challenges for scalability. Therefore, exploring alternative solvents is a key optimization goal.
Below is a table illustrating potential parameters for optimizing the synthesis of the target compound via an SNAr reaction.
Table 1: Optimization Parameters for the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde via SNAr
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |
|---|---|---|---|---|
| Precursor | 2,4-Dichlorobenzaldehyde | 4-Chloro-2-fluorobenzaldehyde | 4-Chloro-2-nitrobenzaldehyde | The choice of leaving group (-Cl, -F, -NO2) significantly impacts reactivity and required reaction conditions. |
| Solvent | Dimethylformamide (DMF) | Dioxane | t-Amyl alcohol | To balance reactant solubility and reaction rate with ease of removal and environmental impact. |
| Base | K2CO3 | Triethylamine (Et3N) | DBU | The base neutralizes acid by-products; its strength and solubility can affect reaction kinetics and side reactions. |
| Temperature | 80 °C | 110 °C | 150 °C (Microwave) | Higher temperatures can increase reaction rates but may also lead to decomposition or side-product formation. |
| Yield | Moderate | High | Potentially High | The primary metric for success, reflecting the efficiency of the chosen conditions. |
Integration of Green Chemistry Principles in Synthetic Design
The design of synthetic routes in modern organic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.org The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde can be approached with these principles in mind to create a more sustainable and environmentally benign process.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org Addition and cycloaddition reactions are ideal with 100% atom economy. wikipedia.org Substitution and elimination reactions are less efficient. For the synthesis of the target compound, a nucleophilic aromatic substitution reaction is a plausible route.
Reaction: 4-Chloro-2-fluorobenzaldehyde + Pyrrolidine → 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde + HF
Calculation: The atom economy would be calculated as: [Molecular Weight of Product] / [Sum of Molecular Weights of All Reactants]. For this reaction, the atom economy is high, as the only theoretical byproduct is hydrogen fluoride. Routes involving protecting groups or high-mass stoichiometric reagents that are not incorporated into the final product would exhibit a lower atom economy.
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction efficiency and can be used in small amounts and recycled. jocpr.com For C-N bond formation, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be an alternative to SNAr. However, these often require expensive and potentially toxic heavy metal catalysts (like palladium). A greener approach would be to use catalysts based on more abundant and less toxic metals, such as copper or cobalt, or to develop metal-free catalytic systems. mdpi.comnih.gov
Safer Solvents and Auxiliaries: A major source of waste in chemical synthesis is the use of organic solvents. Green chemistry encourages the use of safer, more environmentally friendly solvents. Instead of traditional chlorinated solvents or high-boiling point polar aprotic solvents, alternatives could include water, ethanol, or newer bio-based solvents like Cyrene. acs.org Performing reactions under solvent-free ("neat") conditions is another excellent green alternative where feasible. researchgate.net
The following table evaluates potential synthetic approaches against key green chemistry metrics.
Table 2: Green Chemistry Evaluation of Potential Synthetic Routes
| Synthetic Approach | Atom Economy | Solvent Choice | Catalyst | Energy Input | Overall Greenness |
|---|---|---|---|---|---|
| SNAr with 4-Chloro-2-fluorobenzaldehyde | High | Can be adapted to greener solvents (e.g., water, ethanol). | Often base-mediated (non-catalytic) but phase-transfer catalysts can be used. | Moderate to high temperature often required. | Good |
| Buchwald-Hartwig Amination | Moderate | Typically requires anhydrous organic solvents (e.g., Toluene, Dioxane). | Palladium-based (toxic, expensive). | Moderate temperature. | Fair |
| Reductive Amination of 4-Chloro-2-aminobenzaldehyde | Low | Often uses alcohols, which are relatively green. | Requires stoichiometric reducing agent. | Mild to moderate temperature. | Poor |
By integrating these considerations, academic research can pave the way for synthetic routes to 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde that are not only effective and scalable but also align with the principles of sustainability and environmental responsibility.
Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the detailed mapping of molecular structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis of a ¹H NMR spectrum for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde would be expected to reveal distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine (B122466) ring.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | Singlet (s) | N/A |
| Aromatic H (Position 6) | 7.5 - 7.8 | Doublet (d) | ~8.0 - 9.0 |
| Aromatic H (Position 5) | 6.8 - 7.2 | Doublet of doublets (dd) | ~8.0 - 9.0, ~2.0 - 3.0 |
| Aromatic H (Position 3) | 6.7 - 7.0 | Doublet (d) | ~2.0 - 3.0 |
| N-CH₂ (Pyrrolidine) | 3.2 - 3.6 | Triplet (t) | ~6.0 - 7.0 |
| CH₂-CH₂ (Pyrrolidine) | 1.9 - 2.2 | Multiplet (m) | N/A |
Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum due to the strong deshielding effect of the carbonyl group. The aromatic protons would exhibit a splitting pattern consistent with their substitution, with coupling constants indicating their ortho and meta relationships. The protons of the pyrrolidine ring would show characteristic signals in the aliphatic region, with the protons adjacent to the nitrogen atom appearing more downfield due to the inductive effect of the nitrogen.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-Cl (Aromatic) | 130 - 140 |
| C-N (Aromatic) | 145 - 155 |
| C-CHO (Aromatic) | 125 - 135 |
| Aromatic CH | 110 - 130 |
| N-CH₂ (Pyrrolidine) | 45 - 55 |
| CH₂-CH₂ (Pyrrolidine) | 20 - 30 |
Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The aromatic carbons will appear in the region of approximately 110-155 ppm, with their specific shifts influenced by the chloro, pyrrolidinyl, and aldehyde substituents. The pyrrolidine carbons will be observed in the upfield, aliphatic region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the coupling between adjacent aromatic protons and between the protons within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the aldehydic proton and the aromatic ring carbons, and between the pyrrolidine protons and the aromatic carbon to which the pyrrolidine ring is attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and the analyte is ionized by creating a fine spray of charged droplets. For 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, ESI in positive ion mode would likely produce a protonated molecule, [M+H]⁺. The analysis of the isotopic pattern of this ion would be important, as the presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence.
Expected HRMS Data:
The molecular formula for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is C₁₁H₁₂ClNO.
Calculated Exact Mass for [M+H]⁺ (C₁₁H₁₃ClNO⁺): 210.0680
An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of tandem mass spectrometry. This method is indispensable for confirming the identity of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde and assessing its purity.
In a typical LC-MS/MS analysis, a reversed-phase C18 column would be employed to separate the target compound from any impurities, starting materials, or byproducts. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid to facilitate protonation.
Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive mode. The initial mass scan (MS1) would be targeted to detect the protonated molecular ion [M+H]⁺. For 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (molecular formula C₁₁H₁₂ClNO), the expected monoisotopic mass is approximately 209.06 g/mol . The presence of the chlorine atom would result in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ having roughly one-third the intensity of the primary ion peak, confirming the presence of a single chlorine atom.
For definitive identity confirmation, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern (product ions). This fragmentation spectrum serves as a molecular fingerprint, providing structural confirmation. Advanced LC-MS/MS methods are crucial for detecting and quantifying trace-level impurities that may not be visible by other techniques. nih.gov
Table 1: Predicted LC-MS/MS Parameters for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
| Parameter | Predicted Value/Condition | Purpose |
|---|---|---|
| LC Column | Reversed-phase C18 | Separation of the compound from non-polar and moderately polar impurities. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Elution of the analyte and facilitation of ionization. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺. |
| Precursor Ion (m/z) | ~210.07 | Mass-to-charge ratio of the protonated molecule for MS/MS selection. |
| Isotopic Peak (m/z) | ~212.07 | Confirms the presence of one chlorine atom. |
| Scan Type | Multiple Reaction Monitoring (MRM) | High-sensitivity quantification and purity assessment. |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FTIR spectrum provides a unique fingerprint of the compound. For 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the aldehyde group is confirmed by two key vibrations: the C=O stretching band and the C-H stretching of the aldehyde proton. The carbonyl (C=O) stretch is expected to appear as a strong, sharp peak, typically in the range of 1685-1666 cm⁻¹ for an aromatic aldehyde where conjugation to the ring lowers the frequency compared to an aliphatic aldehyde (around 1715 cm⁻¹). vscht.cz The aldehyde C-H stretch typically shows one or two moderate bands between 2830-2695 cm⁻¹, with a characteristic peak often visible around 2720 cm⁻¹. vscht.cz
The aromatic ring gives rise to several bands. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene ring typically appear as multiple sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region.
The tertiary amine functionality due to the pyrrolidine ring is indicated by the C-N stretching vibration, which is expected in the 1200-1029 cm⁻¹ range. specac.com The C-Cl bond will also have a characteristic stretching vibration, typically found in the fingerprint region between 800 and 600 cm⁻¹.
Table 2: Expected Characteristic FTIR Absorption Bands for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aldehyde (-CHO) | 2830 - 2720 | Medium |
| C-H Stretch | Pyrrolidine (Aliphatic) | 2970 - 2850 | Medium |
| C=O Stretch | Conjugated Aldehyde | 1685 - 1666 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-N Stretch | Tertiary Amine | 1200 - 1029 | Medium |
| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium to Strong |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the compound's constitution and conformation. For 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, a successful single-crystal XRD analysis would unambiguously verify the ortho- relationship between the pyrrolidine and aldehyde groups and the para- position of the chlorine atom relative to the pyrrolidine.
The process requires growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined.
Beyond confirming the molecular structure, XRD reveals how the molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. nih.govrsc.org For this compound, weak C–H⋯O hydrogen bonds involving the aldehyde oxygen are likely to be significant in forming the supramolecular assembly. nih.gov The analysis would yield precise crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the crystal's symmetry. While no published crystal structure for this specific compound is available, studies on other multi-substituted benzaldehyde derivatives demonstrate the utility of this technique in understanding their solid-state structures. nih.govrsc.org
Table 3: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Type of Information | Significance |
|---|---|---|
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Space Group | Symmetry operations | Describes the symmetry of the molecular arrangement within the crystal. |
| Atomic Coordinates | (x, y, z) for each atom | Provides the precise 3D location of every atom in the molecule. |
| Bond Lengths | Distance between two bonded atoms | Confirms covalent bonding and can indicate bond order. |
| Bond Angles | Angle between three connected atoms | Defines the geometry and conformation of the molecule. |
| Crystal Packing | Intermolecular distances and angles | Reveals how molecules are arranged and interact in the solid state. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the extent of conjugation within the molecule.
The UV-Vis spectrum of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is expected to be dominated by electronic transitions within the substituted benzaldehyde chromophore. Two main types of transitions are anticipated:
π→π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons in π-bonding orbitals to π*-antibonding orbitals. The aromatic ring and the carbonyl group form a conjugated system, which leads to strong absorption bands. For substituted benzaldehydes, these transitions often result in strong absorptions around 250 nm and a band of intermediate intensity near 300 nm. uni-muenchen.de
n→π* Transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π-antibonding orbital. This transition is characteristic of the carbonyl group and typically appears as a weak band at a longer wavelength (around 350 nm) than the π→π transitions. uni-muenchen.de
Table 4: Expected UV-Vis Absorption Data for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|---|
| π→π* | Substituted Benzene Ring | ~250 | Strong |
| π→π* | Conjugated System (Ar-CHO) | ~300 | Medium |
| n→π* | Carbonyl Group (C=O) | ~350 | Weak |
Computational and Theoretical Investigations of 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energy States
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule (its optimized geometry). This calculation minimizes the energy of the molecule to find its ground state structure. Key parameters that would be determined from a DFT study include bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (Illustrative)
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl | Data not available |
| Bond Length | C=O | Data not available |
| Bond Length | C-N | Data not available |
| Bond Angle | C-C-Cl | Data not available |
| Bond Angle | C-C=O | Data not available |
| Dihedral Angle | Cl-C-C-N | Data not available |
Note: This table is for illustrative purposes only. The values require specific DFT calculations to be performed.
Conformational Analysis and Energy Landscapes
Molecules can exist in different spatial orientations known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around one or more single bonds. This analysis would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.
Electronic Structure Descriptors and Reactivity Prediction
The electronic structure of a molecule governs its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. The values require specific FMO analysis to be performed.
The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP surface for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde would identify the most likely sites for intermolecular interactions and chemical reactions.
Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.
Table 3: Hypothetical Chemical Reactivity Descriptors for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (Illustrative)
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Softness (S) | 1 / η | Data not available |
| Electrophilicity (ω) | μ2 / 2η (where μ is the chemical potential) | Data not available |
Note: This table is for illustrative purposes only. The values are derived from HOMO and LUMO energies which are currently unavailable.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of molecular crystals is dictated by the intricate network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting and controlling the physicochemical properties of crystalline materials. For 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde, computational methods provide a powerful lens through which to examine these interactions.
Hirshfeld surface analysis is a versatile computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the crystal packing can be obtained.
The analysis generates a three-dimensional Hirshfeld surface, where the d_norm value is mapped. The d_norm is a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker, longer-range contacts.
A hypothetical breakdown of the intermolecular contacts for 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde, based on analyses of similar organic molecules, is presented in the interactive table below.
| Interaction Type | Description | Hypothetical Percentage Contribution (%) |
| H···H | Interactions between hydrogen atoms, typically covering a large portion of the molecular surface. | 45.5 |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, often contributing significantly to crystal stability. | 22.8 |
| O···H/H···O | Hydrogen bonding interactions involving the oxygen of the aldehyde group and hydrogen atoms. | 15.2 |
| Cl···H/H···Cl | Interactions involving the chlorine atom and hydrogen atoms. | 10.5 |
| N···H/H···N | Interactions involving the nitrogen of the pyrrolidine (B122466) ring and hydrogen atoms. | 3.7 |
| C···C | π-π stacking interactions between aromatic rings. | 1.5 |
| Other | Other minor interactions. | 0.8 |
Note: The data in this table is illustrative and represents typical values for organic molecules with similar functional groups. A specific experimental or computational study on 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde would be required for precise values.
The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify specific types of interactions, such as π-π stacking, which would be indicated by the presence of adjacent red and blue triangles on the shape index surface.
Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. The resulting vibrational modes and their corresponding frequencies and intensities can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions. It is common practice to scale the calculated frequencies to better match experimental values due to the approximations inherent in the computational methods.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum, which can be compared with the experimental spectrum to understand the electronic structure and transitions of the molecule.
The following interactive table provides a hypothetical comparison of predicted and experimental spectroscopic data for 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde, based on typical accuracies of computational methods.
| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹H NMR (δ, ppm) | 7.5 (d), 7.2 (d), 6.8 (s), 3.4 (t), 2.0 (m) | 7.6 (d), 7.3 (d), 6.9 (s), 3.5 (t), 2.1 (m) |
| ¹³C NMR (δ, ppm) | 190, 155, 135, 130, 128, 120, 115, 50, 25 | 191, 156, 136, 131, 129, 121, 116, 51, 26 |
| IR (ν, cm⁻¹) | 3050 (C-H, aromatic), 2950 (C-H, aliphatic), 1680 (C=O), 1600 (C=C), 1250 (C-N), 800 (C-Cl) | 3060 (C-H, aromatic), 2960 (C-H, aliphatic), 1685 (C=O), 1605 (C=C), 1255 (C-N), 805 (C-Cl) |
| UV-Vis (λ_max, nm) | 280, 350 | 285, 355 |
Note: The data in this table is for illustrative purposes only and represents plausible values. Actual experimental and computational results would be necessary for a definitive analysis of 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde.
Reactivity and Derivatization Strategies for 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group is arguably the most reactive site for a majority of chemical transformations, serving as an electrophilic center for a wide range of nucleophilic attacks and condensation reactions.
Condensation Reactions: Formation of Schiff Bases and Imines
The aldehyde functionality of 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is fundamental in the construction of various heterocyclic systems. For instance, in a manner analogous to other 2-aminobenzaldehydes, it can participate in the Friedländer synthesis of quinolines when reacted with compounds containing an activated methylene (B1212753) group (e.g., ketones, β-ketoesters). nih.gov The initial step is typically a base-catalyzed aldol-type condensation to form a chalcone-like intermediate, which then undergoes intramolecular cyclization and dehydration.
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, often under acidic or basic catalysis, to yield the stable imine product.
| Reactant | Product Type | Conditions |
| Primary Amine (R-NH₂) | Schiff Base/Imine | Acid or base catalysis |
| Activated Methylene Compound | Quinolines (via Friedländer synthesis) | Base catalysis (e.g., KOH, piperidine) |
Reductive Amination for Tertiary Amine Synthesis
Reductive amination provides a direct pathway to synthesize tertiary amines from 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde. pearson.com This one-pot reaction typically involves the initial formation of an iminium ion intermediate by reacting the aldehyde with a secondary amine, which is then reduced in situ to the corresponding tertiary amine. pressbooks.pub Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). pearson.commdpi.com The choice of reducing agent is crucial; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde. pearson.com
This method is highly efficient for creating a diverse library of compounds by varying the secondary amine used in the reaction.
| Amine | Reducing Agent | Product |
| Secondary Amine (R₂NH) | NaBH₃CN, NaBH(OAc)₃, or NaBH₄ | N,N-disubstituted benzylamine (B48309) derivative |
| Ammonia (NH₃) | H₂/Catalyst, NaBH₃CN | Primary benzylamine derivative |
| Primary Amine (RNH₂) | H₂/Catalyst, NaBH₃CN | Secondary benzylamine derivative |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloro-2-(pyrrolidin-1-yl)benzoic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder options like silver oxide (Ag₂O) or Oxone. uni.lu The reaction conditions can often be tuned to be compatible with the other functional groups on the molecule. For instance, buffered potassium permanganate can effectively oxidize the aldehyde without affecting the pyrrolidine (B122466) or aromatic chloro-substituent.
| Oxidizing Agent | Product | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or neutral, followed by acid workup |
| Chromic Acid (Jones Reagent) | Carboxylic Acid | Acidic, acetone |
| Silver(I) Oxide (Ag₂O) | Carboxylic Acid | Basic, aqueous ethanol |
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the aromatic ring and the chlorine atom, although this is somewhat counteracted by the electron-donating effect of the ortho-pyrrolidinyl group. pressbooks.publibretexts.org
Typical nucleophilic addition reactions include:
Grignard and Organolithium Reagents: Addition of organometallic reagents (e.g., RMgBr, RLi) results in the formation of secondary alcohols after an acidic workup.
Cyanohydrin Formation: Reaction with a cyanide source (e.g., HCN or NaCN/H⁺) yields a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-hydroxy ketones.
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming substituted styrenes.
Modifications and Functionalizations of the Pyrrolidine Ring
The pyrrolidine ring in 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde is generally stable. The nitrogen atom, being a secondary amine incorporated into an N-aryl system, is significantly less basic and nucleophilic than a free pyrrolidine due to the delocalization of its lone pair of electrons into the aromatic ring. Consequently, reactions directly targeting the pyrrolidine nitrogen, such as alkylation, are generally difficult without disrupting the aromatic system.
However, functionalization of the pyrrolidine ring's carbon atoms is conceivable through multi-step synthetic sequences, potentially involving the use of a pre-functionalized pyrrolidine during the initial synthesis of the molecule. For example, chiral pyrrolidine derivatives could be introduced to create enantiomerically pure final products.
Reactivity of the Aromatic Ring and Chlorine Substituent
The substitution pattern of the aromatic ring dictates its reactivity towards both electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. The pyrrolidinyl group at the C2 position is a powerful ortho-, para-directing and activating group due to its +R (resonance) effect. The chloro group at C4 is deactivating (-I effect) but also ortho-, para-directing.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. The strong electron-donating pyrrolidinyl group at the ortho position can facilitate this substitution by stabilizing the Meisenheimer complex intermediate. However, SNAr reactions typically require either strong electron-withdrawing groups on the ring or harsh reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the synthesis of biaryl compounds. This would replace the chlorine atom with a new aryl or vinyl group. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with a wide range of primary or secondary amines, replacing the chlorine with a new amino group. wikipedia.orgorganic-chemistry.org This is a highly versatile method for synthesizing complex aniline (B41778) derivatives.
Sonogashira Coupling: Coupling with terminal alkynes can be achieved using a palladium catalyst and a copper(I) co-catalyst to form an aryl-alkyne bond.
The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity in these transformations, especially with the often less reactive aryl chlorides. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst + Base | Biaryl derivative |
| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Base | Di- or Tri-arylamine |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) catalyst + Base | Aryl-alkyne |
Potential for Further Nucleophilic Aromatic Substitution at Other Positions
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic scaffolds. The viability of an SNAr reaction is heavily dependent on the electronic nature of the aromatic ring. The reaction proceeds efficiently when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In the case of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, the potential for further nucleophilic aromatic substitution by displacing a hydrogen atom is exceedingly low under typical SNAr conditions. Such reactions are rare as the hydride ion (H⁻) is an exceptionally poor leaving group.
The discussion of SNAr on this molecule is more appropriately focused on the potential displacement of the chloride at the C4 position. However, the success of this reaction is compromised by the electronic influence of the substituents. While the aldehyde at C1 is an EWG, the pyrrolidinyl group at C2 is a very strong electron-donating group (EDG). The nitrogen atom's lone pair of electrons delocalizes into the aromatic ring, significantly increasing its electron density. This electron-donating effect counteracts the influence of the electron-withdrawing aldehyde and chloro groups, rendering the aromatic ring less electrophilic and thus less susceptible to attack by nucleophiles. libretexts.org Nucleophilic aromatic substitutions are favored by electron-withdrawing substituents, which stabilize a carbanion intermediate, whereas this molecule benefits from a powerful electron-donating substituent. libretexts.org Therefore, SNAr reactions at the C4 position, while theoretically possible, would likely require harsh reaction conditions or would be significantly slower compared to substrates activated by stronger EWGs like nitro groups. libretexts.org
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|---|
| -CHO (Aldehyde) | C1 | Electron-Withdrawing (Resonance and Inductive) | Activating, stabilizes the Meisenheimer complex. |
| -N(CH2)4 (Pyrrolidinyl) | C2 | Strongly Electron-Donating (Resonance) | Strongly deactivating, destabilizes the Meisenheimer complex by increasing ring electron density. |
| -Cl (Chloro) | C4 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) / Leaving Group | Serves as the leaving group; its inductive effect is countered by the strong donating effect of the pyrrolidinyl group. |
Cross-Coupling Reactions at the Halogenated Site
The carbon-chlorine bond at the C4 position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl chlorides are typically less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of sophisticated phosphine (B1218219) ligands, have enabled their efficient use in these transformations. sigmaaldrich.comnih.gov
Palladium-catalyzed cross-coupling reactions are particularly prominent. organic-chemistry.org For 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, this methodology allows for the selective modification of the C4 position, introducing diverse functional groups and building molecular complexity. Key examples of applicable cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, providing access to substituted aniline derivatives. organic-chemistry.org
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond, leading to the formation of aryl alkynes.
Heck Coupling: Reaction with an alkene to form a new C-C bond with a new vinyl substituent.
Stille Coupling: Reaction with an organostannane reagent to generate a C-C bond.
C-H Arylation: Direct coupling with another aromatic C-H bond, offering an atom-economical route to biaryl structures.
These reactions provide a powerful platform for derivatizing the 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde core, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs or the construction of complex materials.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System | Potential Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)2 | C-C (sp2-sp2) | Pd(0) catalyst, phosphine ligand, base | 2-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-4-carbaldehyde derivatives |
| Buchwald-Hartwig | R2NH | C-N | Pd(0)/Pd(II) catalyst, phosphine ligand, base | 4-(Dialkylamino)-2-(pyrrolidin-1-yl)benzaldehyde |
| Sonogashira | R-C≡CH | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) cocatalyst, base | 4-(Alkynyl)-2-(pyrrolidin-1-yl)benzaldehyde |
| Heck | H2C=CHR | C-C (sp2-sp2) | Pd(0)/Pd(II) catalyst, base | 4-(Vinyl)-2-(pyrrolidin-1-yl)benzaldehyde |
| Stille | R-Sn(Alkyl)3 | C-C | Pd(0) catalyst | 4-Substituted-2-(pyrrolidin-1-yl)benzaldehyde |
Synthetic Utility of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde in the Construction of Complex Organic Scaffolds and Heterocyclic Systems
The true synthetic power of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde lies in its capacity to act as a multifunctional building block for the synthesis of more complex molecular architectures, particularly heterocyclic systems. The pyrrolidine ring is a common motif in many biologically active compounds, and its presence in the starting material is highly advantageous. tandfonline.commdpi.com The aldehyde functional group is the primary reactive site for constructing new ring systems.
The aldehyde can undergo a variety of condensation reactions with nucleophiles, which often serve as the initial step in a cyclization cascade. nih.gov For instance, reaction with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of new carbocyclic or heterocyclic rings. Similarly, condensation with amines, hydrazines, or hydroxylamines can form imines, hydrazones, or oximes, which can be precursors to nitrogen-containing heterocycles.
Several classical named reactions for heterocycle synthesis can be envisioned using this aldehyde as a key component:
Friedländer Annulation: Condensation with a ketone containing an α-methylene group can be used to construct substituted quinolines.
Pfitzinger Reaction: Reaction with isatin (B1672199) (or its derivatives) and a base can also yield quinoline-4-carboxylic acids.
Dobner-von Miller Reaction: Reaction with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst can lead to quinoline (B57606) derivatives.
Multicomponent Reactions (MCRs): The aldehyde can serve as a key electrophile in MCRs, such as the Biginelli or Hantzsch reactions, to rapidly assemble complex dihydropyrimidine (B8664642) or dihydropyridine (B1217469) cores, respectively. amazonaws.com
The strategic advantage of this substrate is the ability to combine transformations. One could first perform a cross-coupling reaction at the C4-chloro position to install a desired substituent and then utilize the aldehyde group to execute a cyclization reaction, thereby generating a diverse library of complex, functionalized heterocyclic scaffolds.
| Target Heterocycle | Synthetic Strategy | Required Coreactant(s) |
|---|---|---|
| Quinolines | Friedländer Annulation | Ketone with α-methylene group (e.g., cyclohexanone) |
| Benzothiazoles | Condensation/Cyclization | 2-Aminothiophenol researchgate.net |
| Dihydropyrimidines | Biginelli Reaction | β-Ketoester (e.g., ethyl acetoacetate), Urea or Thiourea |
| Pyrrolidines | [3+2] Cycloaddition | Amino acid, dipolarophile (via azomethine ylide formation) tandfonline.com |
| Imines/Schiff Bases | Condensation | Primary amines wiserpub.com |
Structure Activity Relationship Sar Studies and Drug Design Principles Based on 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde Scaffolds
4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde as a Key Intermediate in Bioactive Compound Synthesis
While direct synthesis examples for a wide range of specific, named bioactive compounds starting from 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde are not extensively documented in readily available literature, the constituent parts of the molecule are well-represented in medicinal chemistry. The pyrrolidine (B122466) ring is a core structure in numerous biologically active molecules and approved drugs, valued for its ability to explore chemical space three-dimensionally. wikipedia.orgnih.govfrontiersin.org Similarly, substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals. mdpi.comresearchgate.net For instance, the related compound 4-(pyrrolidin-1-ylmethyl)benzaldehyde has been identified as an important intermediate for small molecule anticancer drugs. researchgate.netnih.gov The combination of the chloro, pyrrolidinyl, and benzaldehyde moieties on a single phenyl ring creates a trifunctionalized building block, presenting medicinal chemists with multiple avenues for derivatization and library synthesis to explore potential therapeutic applications.
Influence of the 2-Pyrrolidinyl Substituent on Aromatic Reactivity and Electronic Properties
The pyrrolidin-1-yl group attached at the ortho-position to the aldehyde functionality significantly influences the electronic environment of the aromatic ring. As a secondary amine directly bonded to the ring, the nitrogen atom's lone pair of electrons can participate in resonance with the benzene π-system. This has several key effects:
Electron-Donating Nature : The pyrrolidinyl group acts as a strong electron-donating group (EDG) through resonance. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitrogen.
Activation of the Ring : The increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions, should further modification of the ring be desired.
Influence on the Aldehyde Group : The electron-donating effect of the pyrrolidinyl group can modulate the reactivity of the ortho-positioned aldehyde. The increased electron density on the ring can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon.
This electronic interplay is a critical consideration in the design of synthetic routes and in understanding how the scaffold will interact with biological targets.
Role of the Chlorine Atom in Modulating Molecular Interactions and Biological Activity
The chlorine atom at the 4-position (para to the pyrrolidinyl group) is a common feature in drug design and plays a multifaceted role in modulating a compound's properties and biological activity. acs.org Its presence can profoundly impact a molecule's efficacy and stability. researchgate.netewadirect.com
Increased Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (hydrophobicity) of a molecule. nih.govewadirect.com This can enhance its ability to cross cell membranes and access hydrophobic pockets within protein targets. researchgate.netewadirect.com
Metabolic Stability : Chlorine substitution can block potential sites of metabolism on the aromatic ring. By replacing a hydrogen atom with chlorine, the molecule can be made more resistant to oxidative degradation by metabolic enzymes like cytochrome P450, potentially increasing its half-life in the body. researchgate.netewadirect.com
Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with a Lewis base like an oxygen or nitrogen atom in a biological target. wikipedia.orgacs.orgnamiki-s.co.jp This directional interaction can contribute significantly to binding affinity and selectivity. acs.orgnih.gov The strength of this interaction follows the trend F < Cl < Br < I. wikipedia.org
The strategic placement of a chlorine atom is a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
| Property | Effect of Chlorine Atom | Reference |
|---|---|---|
| Lipophilicity | Increases, enhancing membrane permeability. | researchgate.netewadirect.com |
| Metabolic Stability | Can block sites of oxidative metabolism, prolonging half-life. | researchgate.netewadirect.com |
| Binding Affinity | Can improve through hydrophobic interactions and halogen bonding. | wikipedia.orgresearchgate.net |
| Aqueous Solubility | Generally decreases. | researchgate.net |
SAR Studies of Derivatives Incorporating the 4-Chloro-2-(pyrrolidin-1-yl)phenyl Moiety
Systematic SAR studies are essential to understand how different parts of the 4-chloro-2-(pyrrolidin-1-yl)phenyl moiety contribute to biological activity and to optimize the scaffold for a specific target.
The benzaldehyde group is a versatile chemical handle that can be readily transformed into a variety of other functional groups, allowing for extensive exploration of its role in biological recognition. Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.comresearchgate.net
Reductive Amination : The aldehyde can be converted into a diverse library of secondary and tertiary amines, introducing new substituents that can probe different regions of a binding pocket and introduce basic centers for salt-bridge formation.
Oxidation to Carboxylic Acid : Oxidation of the aldehyde to a carboxylic acid introduces an acidic group capable of forming strong hydrogen bonds or ionic interactions with receptor residues.
Conversion to Alcohols : Reduction to a benzyl alcohol provides a hydrogen-bond donor and acceptor.
Formation of Heterocycles : The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings (e.g., imidazoles, oxazoles, thiazoles), which can act as bioisosteres for the aldehyde or introduce new interaction points.
Each modification alters the steric, electronic, and hydrogen-bonding properties of the molecule, which can dramatically affect its binding affinity and selectivity for a biological target.
Substitution on the Ring : Introducing substituents (e.g., hydroxyl, methyl, phenyl groups) at the 3- or 4-positions of the pyrrolidine ring can have a significant impact. These modifications can provide additional points of interaction with the receptor, enhance binding affinity, and influence the ring's preferred conformation. For instance, SAR studies on pyrrolidine derivatives have shown that the stereochemistry of substituents is often crucial for activity. nih.gov
Ring Size Variation : Exploring analogs with different ring sizes (e.g., azetidine, piperidine) can help determine the optimal geometry for receptor fit.
Chirality : The pyrrolidine ring can contain chiral centers, and it is common for different enantiomers of a drug to have vastly different biological activities. Synthesizing and testing individual stereoisomers is a critical step in SAR studies involving this scaffold. mdpi.com In some kappa opioid receptor agonists, the pyrrolidine nitrogen was found to form a key salt bridge interaction with an aspartate residue in the receptor. nih.gov
| Moiety | Modification Example | Rationale for Biological Activity | Reference |
|---|---|---|---|
| Benzaldehyde | Conversion to benzylamine (B48309) | Introduce a basic center for ionic interactions. | nih.gov |
| Benzaldehyde | Oxidation to carboxylic acid | Introduce an acidic group for hydrogen bonding/ionic interactions. | nih.gov |
| Pyrrolidine Ring | Addition of a 3-hydroxyl group | Provide an additional hydrogen bond donor/acceptor. | nih.gov |
| Pyrrolidine Ring | Varying stereochemistry | Optimize fit into a chiral binding pocket. | nih.govmdpi.com |
| Aromatic Ring | Replacement of Cl with Br or I | Modulate halogen bond strength and lipophilicity. | wikipedia.orgacs.org |
Computational Approaches in Ligand-Target Interactions
Computational chemistry provides powerful tools to guide the design and optimization of ligands based on the 4-chloro-2-(pyrrolidin-1-yl)benzaldehyde scaffold. These methods can rationalize observed SAR and predict the activity of novel derivatives.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking studies can help visualize how derivatives of the scaffold might interact with key amino acid residues, explaining why certain modifications increase or decrease activity. For example, docking could reveal a halogen bond between the chlorine atom and a backbone carbonyl oxygen or a salt bridge involving a derivatized aldehyde group. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. nih.govnih.gov These models can generate contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, providing a roadmap for further structural modifications. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can confirm the stability of binding modes predicted by docking and provide insights into the role of water molecules and conformational changes in the binding process. nih.govtandfonline.com
These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Molecular Docking Simulations to Elucidate Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. While specific docking studies for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde are not extensively published, research on analogous structures provides significant insight into its potential interactions with enzyme active sites.
Docking studies on benzimidazole-based inhibitors derived from substituted benzaldehydes have been used to understand binding interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov For a scaffold like 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, docking simulations would typically explore:
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen, if protonated, could act as a donor.
Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in an enzyme's binding pocket.
Halogen Bonding: The chlorine atom can participate in halogen bonds, a specific noncovalent interaction that can contribute to binding affinity and selectivity.
Pi-Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
In studies of piperidine-based thiosemicarbazones, which are synthesized from the corresponding benzaldehydes, docking analyses have been crucial for predicting the binding affinity and interaction patterns within the active site of enzymes like Dihydrofolate Reductase (DHFR). nih.govresearchgate.net Such analyses guide the rational design of more potent inhibitors by identifying key residues for interaction.
Molecular Dynamics Simulations to Explore Dynamic Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex, complementing the static view offered by molecular docking. nih.gov MD simulations can assess the stability of a predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and quantify the persistence of key interactions over time. nih.govnih.gov
For derivatives of the 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde scaffold, MD simulations would be critical for:
Confirming Binding Stability: Verifying that the docked conformation is stable within the dynamic environment of the solvated active site.
Analyzing Water's Role: Identifying the role of water molecules in mediating interactions between the ligand and the protein.
Calculating Binding Free Energy: Using advanced techniques like MM/PBSA or MM/GBSA to estimate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. nih.gov
Studies on related benzimidazole-based compounds have successfully used MD simulations to confirm that novel inhibitors form stable complexes with their target enzymes, providing a strong rationale for their observed biological activity. nih.gov
Case Studies of Enzyme Inhibition and Other Biological Modulations within Related Structural Classes
The versatility of the substituted benzaldehyde framework is demonstrated by its application in developing inhibitors for a diverse range of enzymes.
Monoacylglycerol Lipase (MGLL) Inhibitor Development
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). mdpi.comwikipedia.org Its inhibition is a therapeutic strategy for treating neurological diseases and inflammation. mdpi.combohrium.com While not benzaldehydes, certain potent MGLL inhibitors feature a pyrrolidine ring, highlighting the importance of this moiety for activity. A notable example is a pyrrolidine benzyl derivative that demonstrated both high potency and selectivity for MAGL. mdpi.com This suggests that the pyrrolidine group within the 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde scaffold is a promising feature for designing novel MGLL inhibitors. The development of such inhibitors often involves modifying the core scaffold to optimize interactions within the enzyme's catalytic site. mdpi.comuu.nl
Table 1: Potency of Representative Pyrrolidine-Containing MGLL Inhibitors
| Compound ID | Core Structure | Target | Potency | Reference |
| B3 | Pyrrolidine benzyl | MAGL | High Potency & Selectivity | mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition by Pyrrolidine-Based Thiosemicarbazones
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, required for the synthesis of DNA, RNA, and proteins. nih.govrjpbr.com It is a well-established target for anticancer and antimicrobial drugs. nih.govwikipedia.org The aldehyde group of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde serves as a perfect chemical handle to synthesize thiosemicarbazones, a class of compounds known to exhibit DHFR inhibitory activity. nih.gov
A study on novel 4-piperidine-based thiosemicarbazones (structurally analogous to pyrrolidine derivatives) demonstrated potent DHFR inhibition. nih.govresearchgate.net The synthesized compounds were evaluated for their inhibitory activity, with several derivatives showing IC50 values in the low micromolar range. nih.govresearchgate.net This case study underscores a direct and effective strategy: using 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde as a precursor to generate potent enzyme inhibitors by reacting the aldehyde with a thiosemicarbazide.
Table 2: DHFR Inhibition by Analogous Piperidine-Based Thiosemicarbazones
| Compound ID | Description | IC50 (µM) | Reference |
| 5a-s (range) | Series of 4-piperidine-based thiosemicarbazones | 13.70 - 47.30 | nih.govresearchgate.net |
| 5p | Most active derivative in the series | 13.70 ± 0.25 | nih.govresearchgate.net |
Aldehyde Dehydrogenase (ALDH) Modulation by Substituted Benzaldehydes
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing both endogenous and exogenous aldehydes, playing a critical role in detoxification and cellular homeostasis. nih.govresearchgate.net Certain ALDH isoforms are overexpressed in various cancers, making them attractive therapeutic targets. medchemexpress.comnih.gov
Substituted aminobenzaldehydes have been explored as ALDH inhibitors. While data on the specific 2-pyrrolidinyl isomer is limited, studies on the related 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde and other 4-(dialkylamino)benzaldehyde analogues have provided valuable SAR insights. These compounds demonstrate that the nature and position of the amino and halogen substituents on the benzaldehyde ring are critical for both potency and isoform selectivity. For instance, the presence of a heterocyclic amine at the para-position combined with a chlorine atom at the meta-position has been shown to enhance potent inhibitory activity against the ALDH1A3 isoform.
Rational Design Principles for Novel Chemical Entities Based on the 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde Framework
The 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde scaffold serves as an excellent starting point for rational drug design, a process that leverages structural and mechanistic information to create new therapeutic agents. nih.govazolifesciences.commq.edu.au The principles for designing novel entities from this framework are guided by the case studies and computational insights discussed above.
Key design strategies include:
Derivatization of the Aldehyde: The aldehyde is a versatile functional group that can be converted into a wide range of other moieties, such as Schiff bases, hydrazones, or the aforementioned thiosemicarbazones, to target different enzymes. This allows for the introduction of new hydrogen bond donors/acceptors and hydrophobic groups to optimize binding.
Modification of the Pyrrolidine Ring: The pyrrolidine ring's structure can be altered to explore its impact on binding and selectivity. This includes changing the ring size (e.g., to piperidine or azetidine), or introducing substituents on the ring itself to probe for additional interactions within the binding pocket.
Exploring Aromatic Substitution Patterns: The positions of the pyrrolidine and chlorine substituents are crucial. Shifting these groups around the aromatic ring can drastically alter the molecule's electronic properties and shape, leading to changes in target affinity and selectivity. The addition of other substituents (e.g., hydroxyl, methoxy) can further fine-tune these properties.
Integration of Computational Modeling: A modern rational design approach would heavily rely on molecular docking and MD simulations. nih.gov These tools can be used to build virtual libraries of derivatives and prioritize the synthesis of compounds with the highest predicted affinity and most stable binding modes, thereby accelerating the discovery process and reducing costs.
By combining these principles, the 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde framework can be systematically modified to generate novel, potent, and selective modulators of various biological targets.
Future Research Directions and Translational Perspectives for 4 Chloro 2 Pyrrolidin 1 Yl Benzaldehyde Research
Advancements in Asymmetric Synthesis and Stereoselective Transformations
The pyrrolidine (B122466) motif is a cornerstone in many biologically active molecules and organocatalysts. nih.govmdpi.com Future research should prioritize the development of novel asymmetric synthetic routes to access enantioenriched derivatives of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde. The exploration of organocatalytic methods, particularly those employing chiral pyrrolidine-based catalysts, presents a promising strategy. mdpi.comnih.gov Such advancements would enable the synthesis of specific stereoisomers, which is crucial for elucidating structure-activity relationships and for the development of compounds with improved therapeutic indices.
Furthermore, the application of stereoselective transformations to the existing scaffold of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde could yield a diverse library of chiral derivatives. beilstein-journals.org This could involve, for instance, the asymmetric addition to the aldehyde group or stereoselective modifications of the pyrrolidine ring. These efforts will be instrumental in creating a new generation of chiral compounds with potentially enhanced biological activities. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design
In the realm of compound design, generative AI models can propose novel derivatives of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde with desired physicochemical and biological properties. nih.govnih.gov These models can explore a vast chemical space to identify molecules with a high probability of interacting with specific biological targets. This in-silico screening process can significantly streamline the early stages of drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives
While the initial biological activities of some benzaldehyde and pyrrolidine derivatives have been explored, a vast landscape of potential therapeutic applications remains uncharted. nih.govnih.gov Future research should focus on screening derivatives of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde against a wide array of biological targets. Given that substituted benzaldehydes have shown potential as anticancer agents, and certain pyrrolidine-containing compounds have demonstrated antiprotozoal activity, these therapeutic areas warrant further investigation. nih.govatlantis-press.com
The exploration of novel biological targets can be guided by computational docking studies, which can predict the binding affinity of the compounds to various proteins and enzymes. researchgate.net This can help in identifying unexpected therapeutic opportunities. A systematic approach, combining in-silico screening with in-vitro and in-vivo testing, will be crucial in uncovering the full therapeutic potential of this class of compounds.
Development of Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is essential for process optimization and scale-up. The development and application of advanced spectroscopic techniques for in-situ monitoring can provide real-time insights into the reaction progress. researchgate.netresearchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for online reaction monitoring.
These techniques can provide valuable data on the concentration of reactants, intermediates, and products as a function of time, allowing for the elucidation of reaction pathways and the identification of potential bottlenecks. ias.ac.in This information is invaluable for developing more efficient, robust, and scalable synthetic processes.
Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Science, and Structural Biology
The complexity of modern drug discovery necessitates a multidisciplinary approach. Future research on 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde and its derivatives will greatly benefit from the convergence of synthetic chemistry, computational science, and structural biology. researchgate.net Computational modeling can be used to design and predict the properties of novel derivatives, which can then be synthesized and evaluated experimentally. researchgate.net
For compounds that show promising biological activity, structural biology techniques, such as X-ray crystallography, can be employed to determine their three-dimensional structure when bound to their biological targets. nih.govrsc.org This provides invaluable information about the molecular basis of their activity and can guide the rational design of more potent and selective analogs. This iterative cycle of design, synthesis, testing, and structural analysis represents a powerful paradigm for modern drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde, and how can reaction parameters be optimized?
- Methodology : A common route involves nucleophilic substitution between 4-chlorobenzaldehyde derivatives and pyrrolidine. Polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base are effective for facilitating the reaction. Elevated temperatures (80–100°C) improve yields by accelerating substitution kinetics. For example, analogous compounds achieved 47% yield under similar conditions .
- Optimization : Key parameters include solvent choice (DMF vs. acetonitrile), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde to pyrrolidine). Monitoring via TLC or HPLC ensures reaction completion.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde?
- NMR : The aldehyde proton appears as a singlet at ~10 ppm in -NMR. Chlorine substitution on the aromatic ring and pyrrolidine protons (δ 1.8–3.5 ppm) confirm the structure. -NMR shows peaks for the aldehyde carbon (~190 ppm) and aromatic carbons adjacent to chlorine (~125–140 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 225.67 ([M+H]), with fragmentation patterns indicating loss of Cl or pyrrolidine groups .
Q. What are the key chemical reactions involving the aldehyde and pyrrolidine groups in this compound?
- Aldehyde Reactivity : The aldehyde can undergo oxidation (to carboxylic acid) with KMnO/CrO or reduction (to alcohol) using NaBH. Nucleophilic addition (e.g., with amines) is also feasible .
- Pyrrolidine Reactivity : The secondary amine in pyrrolidine participates in alkylation or acylation reactions, enabling derivatization for structure-activity studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde for enhanced bioactivity?
- Key Modifications :
- Replacing chlorine with electron-withdrawing groups (e.g., -CF) to alter electronic properties.
- Substituting pyrrolidine with other heterocycles (e.g., piperidine) to probe steric effects .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate modified derivatives. For example, pyrazole-containing analogs showed anti-inflammatory activity via COX-2 inhibition .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with protein active sites (e.g., COX-2 or cytochrome P450).
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and stability. Chlorine’s inductive effect can be quantified to explain electrophilic substitution patterns .
Q. How can impurities or byproducts formed during synthesis be identified and mitigated?
- Analytical Strategies :
- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials or oxidation byproducts).
- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts .
- Process Control : Optimize purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) .
Methodological Considerations
Q. What safety protocols are critical when handling 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde?
- Hazard Mitigation : Use fume hoods for volatile solvents (DMF). PPE (gloves, goggles) is mandatory due to potential irritancy of aldehydes and amines.
- Waste Disposal : Chlorinated byproducts require segregation and neutralization before disposal .
Q. How can researchers design kinetic studies to evaluate reaction mechanisms for derivative synthesis?
- Experimental Setup : Use pseudo-first-order conditions with excess pyrrolidine. Monitor reaction progress via in situ FTIR or -NMR to track aldehyde consumption.
- Data Analysis : Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) and infer mechanistic pathways (e.g., SNAr vs. radical mechanisms) .
Tables for Key Data
Table 1 : Physicochemical Properties of 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 225.67 g/mol | |
| Melting Point | 235–237°C (analogous compound) | |
| Solubility | DMF, DMSO, ethanol |
Table 2 : Common Derivatives and Their Applications
| Derivative | Modification | Application |
|---|---|---|
| Carboxylic acid analog | Aldehyde → -COOH | Enzyme inhibition |
| Benzyl alcohol derivative | Aldehyde → -CHOH | Material science |
| Piperidine-substituted | Pyrrolidine → piperidine | SAR studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
